5'-Deoxyadenosine

Descripción

Contextualization as a Purine (B94841) Nucleoside Metabolite

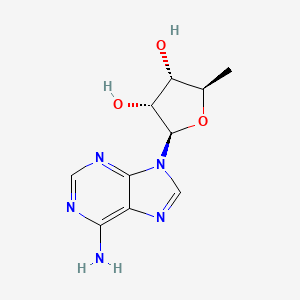

5'-Deoxyadenosine is a purine nucleoside, a class of molecules that play fundamental roles in metabolism and information storage in all domains of life. youtube.comyoutube.com Structurally, it is a derivative of the more common nucleoside, adenosine (B11128). It consists of an adenine (B156593) base attached to a ribose sugar ring, but with a key modification: the hydroxyl group at the 5' position of the ribose sugar is absent. nih.gov This seemingly minor structural change has significant biochemical implications. Functionally related to adenosine, this compound is recognized as a metabolite in a wide range of organisms, including humans, Escherichia coli, and Saccharomyces cerevisiae. nih.gov

Its primary origin in biological systems is as a byproduct of reactions catalyzed by the radical S-adenosylmethionine (SAM) enzyme superfamily. karger.combiorxiv.org These enzymes utilize SAM to generate a highly reactive 5'-deoxyadenosyl radical, which initiates a vast array of complex biochemical transformations. rsc.org Once the radical has performed its function, it abstracts a hydrogen atom, resulting in the formation and release of this compound. Given that radical SAM enzymes are involved in numerous essential pathways, such as cofactor biosynthesis, this compound is a constantly produced metabolite. karger.combiorxiv.org

The accumulation of this compound can be detrimental, as it acts as an inhibitor of the very radical SAM enzymes that produce it. karger.comnih.gov Consequently, organisms have evolved specific metabolic pathways to recycle or degrade this compound. karger.com These salvage pathways are crucial for cellular homeostasis. Key metabolic fates include:

Phosphorolytic cleavage: In many organisms, including various mammalian cell lines, this compound is cleaved by 5'-methylthioadenosine phosphorylase (MTAPase) in a phosphate-dependent reaction to yield adenine and 5-deoxyribose-1-phosphate. nih.govcaymanchem.comnih.gov

Deamination: An alternative pathway involves the enzyme this compound deaminase (DadD), which catalyzes the conversion of this compound into 5'-deoxyinosine. nih.govwikipedia.org This pathway is particularly important in certain microorganisms, like the methanogen Methanocaldococcus jannaschii, as a means to prevent toxic buildup. nih.govwikipedia.org

The metabolism of this compound is intricately linked with central carbon metabolism and purine salvage, highlighting its role as a key metabolic intermediate. karger.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₅O₃ | nih.govcaymanchem.com |

| Molecular Weight | 251.24 g/mol | nih.gov |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | nih.gov |

| CAS Number | 4754-39-6 | nih.gov |

| Physical Description | Solid powder | nih.govsigmaaldrich.com |

| Melting Point | 213.0 - 214.5 °C | nih.gov |

Overview of this compound as a Foundational Research Subject

The unique origin and metabolic fate of this compound have established it as a significant subject in biochemical and metabolic research. Its study provides critical insights into the function of one of the largest and most versatile enzyme superfamilies known: the radical SAM enzymes. karger.com Since the accumulation of this compound directly impacts the activity of these enzymes, understanding its salvage pathways is essential for comprehending the regulation of numerous vital biochemical processes. karger.comnih.gov

Research on this compound metabolism has revealed a fascinating diversity of strategies across different life forms. In some mammalian cells, its processing via 5'-methylthioadenosine phosphorylase is a key step in purine recycling. nih.govnih.gov Studies in microorganisms have uncovered novel pathways and enzymes, such as the this compound deaminase (DadD) found in archaea. nih.govwikipedia.org These discoveries underscore the evolutionary pressure to manage this potentially toxic byproduct.

Furthermore, this compound serves as a critical tool in enzymology. It is frequently used as a substrate or standard in studies of enzyme kinetics and reaction mechanisms. caymanchem.comsigmaaldrich.com For example, it has been instrumental in characterizing enzymes such as:

5'-Methylthioadenosine phosphorylase caymanchem.com

this compound deaminase nih.govsigmaaldrich.com

Glutamate (B1630785) mutase caymanchem.com

Phosphomethylpyrimidine synthase caymanchem.com

Recent research has expanded the significance of this compound beyond simple waste recycling. In the cyanobacterium Synechococcus elongatus, the salvage pathway for this compound has been shown to lead to the synthesis of 7-deoxysedoheptulose, a bioactive compound with antimicrobial and herbicidal properties. karger.combiorxiv.org This finding is remarkable because it demonstrates how the metabolism of a ubiquitous byproduct can be repurposed by promiscuous enzymes to generate a secondary metabolite that provides a competitive growth advantage. karger.combiorxiv.org This challenges traditional views on secondary metabolite synthesis and opens new avenues for discovering bioactive molecules. biorxiv.org

Table 2: Key Enzymes in this compound Metabolism and Research

| Enzyme | EC Number | Role/Significance | Source |

|---|---|---|---|

| This compound Deaminase (DadD) | 3.5.4.41 | Catalyzes the deamination of this compound to 5'-deoxyinosine. nih.govwikipedia.org | wikipedia.org |

| 5'-Methylthioadenosine Phosphorylase (MTAPase) | 2.4.2.28 | Cleaves this compound to adenine and 5-deoxyribose-1-phosphate. nih.govnih.gov | karger.com |

| Radical SAM Enzymes | Varies | A large superfamily of enzymes that produce this compound as a byproduct. biorxiv.org | biorxiv.org |

| Glutamate Mutase | 5.4.99.1 | An enzyme whose kinetics have been studied using this compound. caymanchem.com | caymanchem.com |

| Phosphomethylpyrimidine Synthase | Not assigned | An enzyme whose kinetics have been studied using this compound. caymanchem.com | caymanchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methyloxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-4,6-7,10,16-17H,1H3,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYIMTFOTBMPFP-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036031 | |

| Record name | 5'-Deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4754-39-6 | |

| Record name | 5′-Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4754-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U0TYC8Y5A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213.0 - 214.5 °C | |

| Record name | 5'-Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001983 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biochemical Pathways and Enzymatic Transformations of 5 Deoxyadenosine

Generation of 5'-Deoxyadenosine

The formation of this compound is intrinsically linked to the function of S-Adenosylmethionine (SAM), a ubiquitous and versatile molecule in cellular biochemistry. karger.combiorxiv.org

Byproduct of Radical S-Adenosylmethionine (SAM) Enzyme Reactions

The principal source of this compound is the catalytic cycle of the radical S-Adenosylmethionine (SAM) enzyme superfamily, which encompasses a vast number of enzymes performing a wide array of chemical transformations. nih.govresearchgate.net These enzymes utilize a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). researchgate.netnih.gov This radical initiates catalysis by abstracting a hydrogen atom from a substrate, which in turn produces this compound as a stable byproduct. nih.gov This process is fundamental to numerous biochemical pathways, including the biosynthesis of cofactors, lipids, and modified biomacromolecules. researchgate.net

The generation of the 5'-deoxyadenosyl radical is a critical step, and the subsequent formation of this compound can also occur through "abortive cleavage" in the absence of a substrate, or through shunt pathways where radical intermediates are prematurely quenched. nih.govnih.gov

Intermediate in S-Adenosylmethionine (SAM) Degradation

Beyond its role as a byproduct in radical SAM enzyme reactions, this compound is also an intermediate in the broader degradation pathways of S-Adenosylmethionine. nih.gov The metabolism of SAM produces several byproducts, including S-adenosylhomocysteine (SAH) and 5'-methylthioadenosine (MTA), alongside this compound. researchgate.netnih.gov Cellular mechanisms exist to salvage these molecules, and in some of these pathways, this compound can be an intermediate that is further processed.

This compound Salvage Pathways

The accumulation of this compound can be toxic to cells due to its inhibitory effect on radical SAM enzymes. karger.com Consequently, various salvage pathways have evolved to metabolize this compound. These pathways not only detoxify this compound but also recycle its components into central metabolism.

Dihydroxyacetone Phosphate (B84403) (DHAP) Shunt

A prevalent pathway for the metabolism of this compound in bacteria is the Dihydroxyacetone Phosphate (DHAP) shunt. karger.comnih.gov This pathway converts this compound into dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499). nih.govasm.org The key enzymatic steps are as follows:

Cleavage of this compound: The process can be initiated either by a nucleosidase that cleaves this compound into adenine (B156593) and 5-deoxyribose, followed by a kinase that phosphorylates 5-deoxyribose, or directly by a phosphorylase that converts this compound to 5-deoxyribose-1-phosphate (5dR-1P). biorxiv.orgresearchgate.net In Escherichia coli, a multifunctional nucleosidase known as Pfs (or MtnN) performs this initial cleavage. asm.orgbiorxiv.org

Isomerization: The resulting 5-deoxyribose-1-phosphate is then isomerized to 5-deoxyribulose-1-phosphate (5dRu-1P) by an isomerase, such as MtnA. biorxiv.orgnih.gov

Aldol (B89426) Cleavage: Finally, an aldolase (B8822740), like Ald2 or DrdA, cleaves 5-deoxyribulose-1-phosphate into dihydroxyacetone phosphate (DHAP) and acetaldehyde. biorxiv.orgnih.gov

The DHAP can then enter glycolysis, and acetaldehyde can be further metabolized. In some organisms, this pathway allows for the use of this compound as a carbon source for growth. nih.gov

| Enzyme | Function in DHAP Shunt | EC Number |

| Pfs (MtnN) | Cleaves 5'-dAdo to adenine and 5-deoxyribose | 3.2.2.9 |

| MtnK | Phosphorylates 5-deoxyribose to 5-deoxyribose-1-phosphate | 2.7.1.100 |

| MtnP | Converts 5'-dAdo to 5-deoxyribose-1-phosphate | 2.4.2.28 |

| MtnA | Isomerizes 5-deoxyribose-1-phosphate to 5-deoxyribulose-1-phosphate | 5.3.1.23 |

| Ald2/DrdA | Cleaves 5-deoxyribulose-1-phosphate to DHAP and acetaldehyde | 4.1.2.62 |

Metabolism to 5-Deoxyribose

In some organisms and under specific conditions, this compound is metabolized to 5-deoxyribose, which can be excreted or further processed. karger.com For instance, in the unicellular cyanobacterium Synechococcus elongatus, this compound is cleaved by a promiscuous MTA/5dAdo phosphorylase to form 5-deoxyribose-1-phosphate. karger.com This is then dephosphorylated by a phosphatase to yield 5-deoxyribose. karger.com The accumulation of 5-deoxyribose can be toxic, leading to its export from the cell. karger.com

The metabolism of 5-deoxyribose itself is a subject of ongoing research, with pathways involving its phosphorylation, isomerization, and subsequent cleavage being identified in various bacteria. nih.gov

| Metabolite | Precursor | Key Enzyme(s) |

| 5-Deoxyribose | This compound | MTA/5dAdo phosphorylase, Phosphatase |

| 5-Deoxyribose-1-phosphate | 5-Deoxyribose | 5-deoxyribose kinase (MtnK) |

Conversion to 7-Deoxysedoheptulose

An unusual fate for this compound has been identified in the cyanobacterium Synechococcus elongatus, where it is ultimately converted into the bioactive deoxy-sugar 7-deoxysedoheptulose. nih.govuni-tuebingen.de This pathway also begins with the formation of 5-deoxyribose from this compound. nih.gov The key step in this transformation is catalyzed by a promiscuous transketolase, which transfers a C2-unit from a donor molecule, such as β-hydroxypyruvate, to 5-deoxy-D-ribose, yielding 7-deoxysedoheptulose. nih.govnih.gov This compound has been shown to have antimicrobial and herbicidal properties due to its ability to inhibit the shikimate pathway. nih.govresearchgate.net

This conversion highlights how a cellular waste product can be transformed into a valuable secondary metabolite, providing a competitive advantage to the organism. karger.com

Formation of Diketo-Fructose-Phosphate (DKFP)

In certain anaerobic microorganisms, such as the methanogenic archaeon Methanocaldococcus jannaschii, a specific pathway for this compound (5'-dAdo) metabolism involves its conversion into deoxyhexoses for the biosynthesis of aromatic amino acids. nih.gov A key part of this process is the formation of 5-deoxyinosine (5'-dI) through the deamination of 5'-dAdo. karger.com The resulting 5'-dI is then subjected to phosphorolysis, yielding hypoxanthine (B114508) and 5-deoxyribose-1-phosphate (5-dR-1P). karger.comnih.gov This sequence of reactions is a less common mechanism for processing 5'-dAdo and highlights a specialized metabolic route present in these organisms. karger.com While the broader pathway leads to deoxyhexoses, the specific intermediate Diketo-Fructose-Phosphate (DKFP) has been identified as part of the metabolic fate of 5'-dAdo in M. jannaschii. karger.com

Unidentified and Promiscuous Enzyme-Mediated Pathways

This compound is a toxic byproduct of radical S-adenosylmethionine (SAM) enzymes, necessitating pathways for its removal or recycling. karger.combiorxiv.org In many organisms, these salvage pathways are not carried out by highly specific enzymes but rather by "promiscuous" enzymes that have primary roles in other metabolic routes. karger.combiorxiv.org This enzymatic promiscuity allows organisms, even those with streamlined genomes, to metabolize toxic byproducts. karger.com

One significant promiscuous pathway is the dihydroxyacetone phosphate (DHAP) shunt. karger.comresearchgate.net In this pathway, 5'-dAdo is first converted to 5-deoxyribose (5dR) or 5-deoxyribose-1-phosphate (5dR-1P). researchgate.net Subsequent enzymatic activities, including those of an isomerase and an aldolase, metabolize 5dR-1P into DHAP and acetaldehyde, which can then enter central carbon metabolism. karger.comresearchgate.net This process can be catalyzed by enzymes of the methionine salvage pathway (MSP) acting promiscuously, or by a dedicated set of paralogous enzymes. karger.com

In the cyanobacterium Synechococcus elongatus, a novel salvage pathway has been identified where promiscuous enzymes convert 5'-dAdo into 5-deoxyribose and the bioactive compound 7-deoxysedoheptulose. karger.combiorxiv.org This represents a unique case where a bioactive compound is synthesized from a metabolic byproduct without a specific, dedicated gene cluster. biorxiv.org The existence of these pathways underscores that many mechanisms for 5'-dAdo salvage may remain "cryptic" and rely on the broad specificity of existing enzymes. karger.com

Key Enzymes Interacting with this compound

This compound Deaminase (DadD)

A pivotal enzyme in the metabolism of 5'-dAdo in certain organisms is this compound Deaminase, designated as DadD. nih.govresearchgate.net Initially annotated as a 5'-methylthioadenosine/S-adenosylhomocysteine deaminase, the enzyme from Methanocaldococcus jannaschii was found to have a strong preference for this compound, leading to its reclassification as DadD. nih.govnih.gov

The primary catalytic function of DadD is the hydrolytic deamination of this compound. nih.govwikipedia.org This reaction converts this compound into 5'-deoxyinosine (5'-dI) and releases ammonia (B1221849) as a byproduct. wikipedia.orgresearchgate.net This conversion is a crucial step in a salvage pathway that prevents the accumulation of 5'-dAdo, which can be inhibitory to essential cellular processes. nih.govwikipedia.org In methanogens like M. jannaschii, the 5'-deoxyinosine produced is further metabolized via phosphorolysis to hypoxanthine and 5-deoxyribose-1-phosphate. nih.gov

The reaction catalyzed by DadD is as follows: C₁₀H₁₃N₅O₃ (this compound) + H₂O → C₁₀H₁₂N₄O₄ (5'-Deoxyinosine) + NH₃ wikipedia.org

DadD exhibits a distinct substrate preference. While its primary and most efficiently processed substrate is this compound, the enzyme can also catalyze the deamination of other related nucleosides, albeit to a lesser extent. nih.govresearchgate.netwikipedia.org Research on the DadD enzyme from M. jannaschii has shown that it acts on 5'-methylthioadenosine (MTA), S-adenosylhomocysteine (SAH), and adenosine (B11128), but with lower efficiency compared to its preferred substrate. nih.govnih.govwikipedia.org

The kinetic parameters for the M. jannaschii DadD highlight its high affinity and catalytic efficiency for this compound. The Michaelis constant (Kₘ) for this compound is 14.0 ± 1.2 μM, with a catalytic efficiency (kcat/Kₘ) of 9.1 × 10⁹ M⁻¹ s⁻¹. nih.govnih.govresearchgate.net

Table 1: Substrate Specificity of this compound Deaminase (DadD)

| Substrate | Relative Activity | Catalytic Role |

|---|---|---|

| This compound | Major | Primary substrate, converted to 5'-deoxyinosine. nih.govwikipedia.org |

| 5'-Methylthioadenosine | Minor | Deaminated to a small extent. nih.govresearchgate.netwikipedia.org |

| S-Adenosylhomocysteine | Minor | Deaminated to a small extent. nih.govresearchgate.netwikipedia.org |

| Adenosine | Minor | Deaminated to a small extent. nih.govnih.govwikipedia.org |

This table is interactive. Click on the headers to sort.

Radical S-adenosylmethionine (SAM) enzymes are a large superfamily that catalyzes a vast array of biochemical reactions. nih.govnih.gov A common feature of these enzymes is the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical, which initiates catalysis. nih.govnih.gov This process universally produces this compound as a byproduct. nih.govkarger.com

The accumulation of 5'-dAdo can be problematic as it acts as an inhibitor of the very radical SAM enzymes that produce it. nih.govkarger.com Therefore, an efficient pathway to remove or recycle this byproduct is essential for maintaining cellular function. DadD plays a critical role in this process, particularly in organisms like M. jannaschii which have a large number of radical SAM enzymes. nih.govresearchgate.netwikipedia.org By converting inhibitory 5'-dAdo to 5'-dI, DadD facilitates the salvage of the 5'-deoxyribose moiety. nih.govnih.gov This prevents product inhibition and allows the continuous operation of radical SAM-dependent pathways, which are vital for processes such as the biosynthesis of cofactors and antibiotics. nih.govwikipedia.org In methanogens, this pathway is particularly important as it allows them to salvage SAM reaction products without relying on the MTA/SAH nucleosidase enzyme found in other metabolic routes. wikipedia.org

Enzyme Identification and Characterization (e.g., EC Number, UniProt ID)

The enzymes that act upon this compound and its derivatives are diverse, each with a specific role in its metabolic processing. The following table provides a summary of the key enzymes discussed in this article, along with their respective Enzyme Commission (EC) numbers and UniProt identifiers, where available.

| Enzyme Name | EC Number | UniProt ID (Example) |

| This compound Deaminase (DadD) | 3.5.4.41 | Q58936 (M. jannaschii) |

| Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase | 3.2.2.9 | P0AF14 (E. coli) |

| Adenosine Deaminase (ADA) | 3.5.4.4 | P00813 (Human) |

| Phosphomethylpyrimidine Synthase (ThiC) | 4.1.99.17 | P0A6Y2 (E. coli) |

| Glutamate (B1630785) Mutase | 5.4.3.9 | P20933 (C. cochlearium) |

| 5'-Methylthioadenosine Phosphorylase (MTAP) | 2.4.2.28 | P50567 (Human) |

| Adenosine Kinase | 2.7.1.20 | P55263 (Human) |

Methylthioadenosine/S-Adenosylhomocysteine (MTA/SAH) Nucleosidase

Methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase is a critical enzyme in bacterial metabolism, playing a central role in the activated methyl cycle. nih.govnih.gov While its primary substrates are 5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH), this enzyme also demonstrates activity towards this compound. nih.govnih.govdrugbank.com It catalyzes the irreversible cleavage of the glycosidic bond in these nucleosides. drugbank.comdrugbank.com

In the context of 5'-dAdo, MTA/SAH nucleosidase cleaves it into adenine and 5-deoxyribose. drugbank.comdrugbank.com This reaction is a crucial step in the salvage pathway, preventing the accumulation of 5'-dAdo, which is a known inhibitor of radical SAM enzymes like biotin (B1667282) synthase and lipoic acid synthase. nih.govdrugbank.comdrugbank.com The products of this reaction, adenine and 5-deoxyribose, can be further metabolized by the cell. nih.gov

Adenosine Deaminase (ADA)

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism, catalyzing the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.gov This enzyme is found in all mammalian cells and plays a vital role in the development and function of the immune system. nih.govwikipedia.org The ADA gene provides the instructions for producing this enzyme. medlineplus.gov A deficiency in ADA leads to a buildup of deoxyadenosine, which is toxic to lymphocytes and results in severe combined immunodeficiency (SCID). medlineplus.govmedlineplus.gov

While the primary substrates of ADA are adenosine and 2'-deoxyadenosine (B1664071), a distinct enzyme, this compound deaminase (DadD), has been identified that specifically targets this compound. wikipedia.orgnih.gov DadD catalyzes the conversion of this compound to 5'-deoxyinosine. wikipedia.org This enzyme has a high affinity for this compound and to a lesser extent, can also deaminate MTA, SAH, and adenosine. wikipedia.org In organisms lacking MTA/SAH nucleosidase, such as the methanogen Methanocaldococcus jannaschii, DadD provides an essential mechanism to salvage the products of SAM reactions and prevent the inhibitory buildup of this compound. wikipedia.org

Phosphomethylpyrimidine Synthase

Phosphomethylpyrimidine synthase (ThiC) is a radical SAM enzyme that plays a crucial role in the biosynthesis of thiamine (B1217682) (vitamin B1). acs.orgnih.gov It catalyzes a complex rearrangement of 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis, to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), a precursor of thiamine. acs.orgnih.gov

The reaction mechanism of ThiC involves the reductive cleavage of SAM by a [4Fe-4S] cluster to generate a highly reactive 5'-deoxyadenosyl radical. acs.orgnih.gov This radical initiates the reaction by abstracting a hydrogen atom from the substrate. nih.gov In the process of catalysis, this compound is formed as a byproduct. acs.org The study of ThiC has provided significant insights into the complex radical cascade reactions catalyzed by the radical SAM superfamily of enzymes. acs.orgnih.gov

Glutamate Mutase

Glutamate mutase is an enzyme that catalyzes the reversible isomerization of L-glutamate to 3-aminopentanedioate. qmul.ac.uk It is a member of the 'AdoMet radical' or radical SAM family of enzymes. qmul.ac.uk The catalytic cycle of glutamate mutase involves the formation of a 5'-deoxyadenosyl radical from S-adenosyl-L-methionine (AdoMet). qmul.ac.uk This radical is essential for the hydrogen abstraction step that initiates the rearrangement of the substrate. qmul.ac.uk this compound has been utilized in studies to investigate the enzyme kinetics of glutamate mutase. caymanchem.com

5'-Methylthioadenosine Phosphorylase

5'-Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the salvage pathway of methionine and adenine. proteopedia.org It catalyzes the reversible phosphorolysis of 5'-deoxy-5'-methylthioadenosine (MTA) to adenine and 5-methylthio-D-ribose-1-phosphate. proteopedia.org While its primary substrate is MTA, a byproduct of polyamine biosynthesis, research has shown that MTAP from sarcoma 180 cells can also utilize this compound as a substrate. caymanchem.com This indicates a broader role for MTAP in purine nucleoside metabolism than previously understood. Furthermore, synthetic analogs of MTA, such as 5'-deoxy-2-fluoroadenosine, have been studied as substrates for MTAP, leading to the release of cytotoxic bases. nih.gov

Adenosine Kinase (in relation to 5'-Amino-5'-deoxyadenosine)

Adenosine kinase is a ubiquitous enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP), thereby regulating intracellular and extracellular adenosine concentrations. wikipedia.orgnovocib.com 5'-Amino-5'-deoxyadenosine (B1666341) has been identified as an inhibitor of adenosine kinase. medkoo.comscbt.com This inhibitory action highlights the structural specificity of the enzyme's active site and provides a tool for studying the physiological roles of adenosine kinase. The inhibition of this enzyme can lead to an increase in local adenosine concentrations, which has therapeutic implications. novocib.com

Biological Roles and Cellular Significance of 5 Deoxyadenosine

Regulation of Cellular Nucleoside and Nucleotide Pools

5'-Deoxyadenosine (5'-dAdo) plays a significant role in cellular homeostasis through its influence on nucleoside and nucleotide pools. The balance of these pools is critical for numerous cellular processes, most notably the fidelity of DNA replication. oregonstate.edu The metabolism of 5'-dAdo is directly linked to the availability of purine (B94841) bases. In several mammalian cell lines, including Chinese hamster ovary (CHO), Novikoff rat hepatoma, and human HeLa cells, 5'-dAdo is rapidly cleaved in a phosphate-dependent reaction to yield adenine (B156593) and 5-deoxyribose-1-phosphate. nih.gov

This release of adenine allows it to be salvaged and re-enter the nucleotide pool, demonstrating a direct link between 5'-dAdo breakdown and the maintenance of purine supplies. The efficiency of this cleavage is dependent on the subsequent utilization of adenine; the process is significantly inhibited in cells deficient in adenine phosphoribosyl transferase, an enzyme crucial for the purine salvage pathway. nih.gov Therefore, the cellular processing of 5'-dAdo is intertwined with the pathways that regulate the availability of precursors for nucleic acid synthesis. The accumulation of its metabolic product, 5-deoxyribose-1-phosphate, which is more stable than ribose-1-phosphate, can also influence the dynamics of related metabolic pathways. nih.gov

Impact on DNA Synthesis and Repair

The structural integrity and accurate replication of DNA are paramount for cellular function, and these processes are sensitive to the presence of abnormal nucleosides. This compound is considered an atypical form of deoxyadenosine (B7792050); the canonical form utilized in DNA synthesis is 2'-deoxyadenosine (B1664071). hmdb.caecmdb.ca The presence of altered nucleosides can interfere with the intricate machinery of DNA synthesis and repair.

Research on the structurally related compound, (5'S)-5',8-cyclo-2'-deoxyadenosine ((5'S)-cdA), provides insight into how such modifications can disrupt DNA maintenance. The presence of (5'S)-cdA in a DNA duplex alters its geometry, creating a more rigid structure. nih.gov This structural perturbation can impede the function of DNA repair enzymes. Specifically, studies have shown that when (5'S)-cdA is located near an AP site (a common form of DNA damage), it can significantly retard the repair of that site by the Base Excision Repair (BER) machinery. nih.gov This inhibitory effect is most pronounced when the lesion is within eight base pairs of the (5'S)-cdA. nih.gov The altered DNA structure likely prevents the repair enzymes from correctly docking with and acting upon the damaged site. nih.gov Such interference with DNA repair can lead to genomic instability. semanticscholar.org

Enzymatic Inhibition and Regulation

One of the most well-documented roles of this compound is its function as a product inhibitor of Radical S-Adenosylmethionine (SAM) enzymes. karger.comnih.gov This vast superfamily of enzymes, with over 100,000 members found across all domains of life, catalyzes a wide array of complex and essential biochemical reactions. karger.combiorxiv.org These enzymes use a [4Fe-4S] cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. acs.orgnih.govwikipedia.org This radical initiates catalysis by abstracting a hydrogen atom from a substrate, and in the process, this compound is released as a byproduct. acs.orgproquest.com

The accumulation of this byproduct, 5'-dAdo, is detrimental to the cell because it strongly inhibits the activity of the very radical SAM enzymes that produce it. karger.combiorxiv.org This product inhibition underscores the necessity for efficient cellular pathways to recycle or dispose of 5'-dAdo, preventing a toxic buildup that would shut down critical metabolic processes such as the biosynthesis of biotin (B1667282), lipoate, and certain antibiotics. karger.combiorxiv.org The metabolic fate of 5'-dAdo is therefore crucial for maintaining the function of these enzymes. proquest.com

| Enzyme Superfamily | Product/Inhibitor | Consequence of Accumulation |

| Radical S-Adenosylmethionine (SAM) Enzymes | This compound | Product inhibition, leading to the shutdown of essential biosynthetic pathways. karger.combiorxiv.org |

Role as a Metabolite Across Organisms

This compound is a recognized metabolite in humans, found in various bodily fluids and cells. hmdb.canih.gov It has been detected and quantified in the urine of healthy individuals. hmdb.ca Its presence is sometimes considered a biomarker for the extent of oxidative damage to genetic material, a process implicated in aging and various diseases. hmdb.ca Furthermore, this compound has been identified in human blood. hmdb.ca

Metabolic studies in human cell lines, such as HeLa cells, have demonstrated the cellular capacity to process this compound. nih.gov These cells can cleave 5'-dAdo into adenine and 5-deoxyribose-1-phosphate, integrating its components into the general nucleoside and nucleotide pools. nih.gov The compound's role as a metabolite is primarily linked to its generation as a byproduct of radical SAM enzyme activity and its subsequent processing by salvage pathways. karger.comnih.gov

| Metabolite | Organism/System | Location/Context of Detection |

| This compound | Human | Urine of normal subjects. hmdb.ca |

| This compound | Human | Blood. hmdb.ca |

| This compound | Human (HeLa cells) | Cellular metabolism studies. nih.gov |

| This compound | Mammalian (CHO, Novikoff) | Cellular metabolism studies. nih.gov |

| This compound | Escherichia coli | Metabolite produced by the organism. nih.gov |

| This compound | Saccharomyces cerevisiae | Metabolite produced by the organism. nih.gov |

Escherichia coli Metabolite

This compound is recognized as a metabolite in Escherichia coli (E. coli). nih.govebi.ac.uk It is a byproduct of enzymatic reactions involving S-adenosyl-l-methionine (SAM), particularly those catalyzed by radical SAM enzymes. karger.comnih.govnih.gov The accumulation of this compound can be inhibitory to these enzymes, necessitating metabolic pathways for its removal. karger.com

In commensal E. coli strains, the primary mechanism for processing this compound involves the 5'-methylthioadenosine/S-adenosylhomocysteine (MTA/SAH) nucleosidase, Pfs. nih.gov This enzyme cleaves this compound into adenine and 5-deoxy-D-ribose (5dR). nih.gov While the adenine is salvaged, the 5dR is typically excreted from the cell as a terminal byproduct. nih.gov

However, some extraintestinal pathogenic E. coli (ExPEC) strains possess an additional pathway known as the dihydroxyacetone phosphate (B84403) (DHAP) shunt, which allows them to utilize this compound as a carbon source for growth. nih.govnih.govresearchgate.net This pathway is not primarily for detoxification, as the Pfs nucleosidase sufficiently handles the removal of inhibitory this compound. nih.gov Instead, the DHAP shunt provides a growth advantage by converting this compound into metabolites that can enter central metabolism. nih.govnih.gov The pathway first converts this compound to 5dR, which is then metabolized through the sequential action of a kinase, an isomerase, and an aldolase (B8822740) to produce dihydroxyacetone phosphate (DHAP) and acetaldehyde (B116499). nih.govresearchgate.net Growth on this compound via the DHAP shunt has been observed under aerobic respiration and anaerobic respiration with trimethylamine (B31210) N-oxide (TMAO), but not during fermentation. nih.gov

Table 1: Metabolism of this compound in Different E. coli Types

| E. coli Type | Primary Metabolic Pathway | Key Enzyme(s) | End Product(s) of this compound | Physiological Role |

|---|---|---|---|---|

| Commensal E. coli | Cleavage by Pfs Nucleosidase | Pfs (MTA/SAH nucleosidase) | Adenine (salvaged) and 5-deoxy-D-ribose (excreted) nih.gov | Elimination of inhibitory byproduct nih.gov |

| Extraintestinal Pathogenic E. coli (ExPEC) with DHAP Shunt | DHAP Shunt | Pfs, DrdK (kinase), DrdI (isomerase), DrdA (aldolase) karger.comnih.gov | Dihydroxyacetone phosphate (DHAP) and Acetaldehyde nih.govresearchgate.net | Utilization as a carbon and energy source nih.govnih.gov |

Mouse Metabolite

This compound has been identified as a metabolite in mice (Mus musculus). nih.govebi.ac.uk Studies comparing the metabolism of deoxyadenosine in human and mouse lymphocytes have noted differences, indicating species-specific metabolic handling of such compounds. nih.gov In various mammalian cell lines, including those derived from rodents, this compound can be cleaved by 5'-methylthioadenosine phosphorylase (MTAPase). nih.gov This enzyme converts this compound to adenine and 5-deoxyribose-1-phosphate in a phosphate-dependent reaction. nih.gov

The resulting 5-deoxyribose-1-phosphate is relatively stable metabolically compared to ribose-1-phosphate. nih.gov However, it can be further utilized by purine nucleoside phosphorylase to synthesize 5'-deoxyinosine from hypoxanthine (B114508). nih.gov The efficiency of this compound cleavage in whole cells is linked to the subsequent metabolism of the released adenine, as its accumulation can inhibit the initial phosphorolysis step. nih.gov The presence or absence of MTAPase activity dictates the metabolic fate of this compound in different cell types. nih.gov In tumor-bearing mice, the accumulation of the related compound 5'-deoxy-5'-methylthioadenosine (MTA) due to MTAP deficiency in tumors has been shown to modulate the tumor immune environment, suggesting that the metabolism of such deoxyadenosines plays a role in pathophysiology. mdpi.com

Microbial Metabolism

This compound is a nearly universal metabolite resulting from the activity of radical SAM enzymes across all domains of life. karger.comresearchgate.net Its accumulation inhibits these essential enzymes, leading diverse microbes to evolve specific salvage pathways to recycle or dispose of this toxic byproduct. karger.comresearchgate.net

Methanocaldococcus jannaschii

The methanogenic archaeon Methanocaldococcus jannaschii utilizes a unique pathway for this compound metabolism because it lacks the typical MTA/SAH nucleosidase found in many other organisms. nih.govwikipedia.org Radical SAM enzymes constitute a significant portion of its genome, making an efficient salvage pathway for the byproduct this compound crucial. nih.govnih.gov

In M. jannaschii, the process is initiated by the enzyme This compound deaminase (DadD) . nih.govasm.org This enzyme catalyzes the hydrolytic deamination of this compound to form 5'-deoxyinosine. nih.govnih.gov DadD shows high substrate specificity for this compound. nih.govasm.org The resulting 5'-deoxyinosine is then likely cleaved by a phosphorylase, yielding hypoxanthine and 5-deoxyribose-1-phosphate. karger.com It is proposed that the 5-deoxyribose moiety is further metabolized into deoxyhexoses, which can be used for the biosynthesis of aromatic amino acids. nih.govnih.govresearchgate.net

Table 2: Kinetic Properties of this compound Deaminase (DadD) from M. jannaschii

| Substrate | Km (μM) | kcat/Km (M-1s-1) |

|---|---|---|

| This compound | 14.0 ± 1.2 nih.govnih.gov | 9.1 x 109nih.govnih.gov |

| 5'-Methylthioadenosine | Minor Substrate nih.govnih.gov | N/A |

| S-Adenosylhomocysteine | Minor Substrate nih.govnih.gov | N/A |

| Adenosine (B11128) | Minor Substrate nih.govnih.gov | N/A |

Synechococcus elongatus

The cyanobacterium Synechococcus elongatus has a distinctive salvage pathway for this compound that results in the synthesis and excretion of bioactive deoxy-sugars. karger.combiorxiv.org In this organism, this compound is first cleaved by a promiscuous MTA/5'-deoxyadenosine phosphorylase, which produces adenine and 5-deoxyribose-1-phosphate (5dR-1P). karger.com

Unlike pathways that immediately isomerize and cleave this product, S. elongatus can dephosphorylate 5dR-1P to 5-deoxyribose (5dR), which is then excreted. karger.com This excreted 5dR can be taken up again and utilized in a pathway that leads to the synthesis of 7-deoxysedoheptulose, an unusual deoxy-sugar with antimicrobial and herbicidal properties. karger.comresearchgate.netbiorxiv.org This entire process is remarkable as it relies on the promiscuous activity of primary metabolic enzymes rather than a dedicated secondary metabolite gene cluster. biorxiv.org Under certain conditions, it is also suggested that S. elongatus can metabolize this compound via a DHAP shunt, similar to other bacteria. karger.com

Rhodopseudomonas rubrum

Rhodopseudomonas rubrum, a purple non-sulfur bacterium, metabolizes this compound using the promiscuous enzymes of its methionine salvage pathway (MSP), in a route referred to as the DHAP shunt. karger.comresearchgate.net The amount of this compound increases significantly under anaerobic conditions in this organism. karger.com The pathway is initiated by a promiscuous MTA/5'-deoxyadenosine phosphorylase (MtnP), which converts this compound to 5-deoxyribose-1-phosphate (5dR-1P). karger.com

This is followed by the action of an isomerase (MtnA) to form 5-deoxyribulose-1-phosphate (5dRu-1P), and finally an aldolase (Ald2) cleaves this intermediate into acetaldehyde and dihydroxyacetone phosphate (DHAP). researchgate.net These end products can then be integrated into the cell's primary metabolism. karger.com This bifunctional pathway allows R. rubrum to salvage both the adenine base and the ribose moiety from different S-adenosylmethionine byproducts. biorxiv.org

Bacillus thuringiensis

The insect pathogen Bacillus thuringiensis also utilizes a DHAP shunt to metabolize 5-deoxyribose (5dR), the derivative of this compound. karger.com However, unlike R. rubrum which uses promiscuous enzymes from its primary MSP, B. thuringiensis possesses a specific gene cluster (the drd cluster) that encodes the necessary enzymes for this process. karger.combiorxiv.org This cluster includes genes for a deoxyribose kinase (DrdK), an isomerase (DrdI), and an aldolase (DrdA). karger.combiorxiv.org

The pathway involves the phosphorylation of 5dR to 5dR-1P by DrdK, isomerization to 5-deoxyribulose-1-phosphate by DrdI, and subsequent aldol (B89426) cleavage by DrdA to yield acetaldehyde and DHAP. biorxiv.org This dedicated pathway is thought to be important for detoxifying 5dR, as the accumulation of this sugar can retard growth. karger.com

Pathophysiological Implications and Biomarker Research

5'-Deoxyadenosine as a Biomarker

The investigation into the roles of endogenous molecules as indicators of disease has identified this compound and its derivatives as promising biomarkers. These molecules, arising from cellular metabolism and DNA damage, hold potential for the early detection and risk assessment of various pathological conditions.

Oxidized Nucleoside Biomarker for Genetic Material Damage

Oxidized nucleosides are recognized as important biomarkers for quantifying the extent of damage to genetic material, a process implicated in aging, neurodegenerative diseases, and the development of cancer. nih.govhmdb.ca this compound is an oxidized nucleoside that is found in the urine of healthy individuals. hmdb.capnas.org Its presence and concentration can reflect the level of oxidative stress and subsequent DNA damage within the body.

One of the significant forms of DNA damage induced by reactive oxygen species, particularly the hydroxyl radical, is the formation of tandem lesions where both the sugar and base components of a single nucleoside are damaged. nih.gov Among these are the 8,5'-cyclopurine-2'-deoxynucleosides, which are formed through a radical reaction involving the C5' of the deoxyribose sugar and the C8 of the purine (B94841) base. nih.gov These lesions, including (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosine (R-cdA and S-cdA), are considered significant markers of oxidative DNA damage. pnas.orgnih.gov Unlike many other forms of DNA damage, these bulky lesions are primarily repaired by the nucleotide excision repair (NER) pathway rather than the base excision repair (BER) pathway. nih.govpnas.org The presence of these specific oxidized derivatives of deoxyadenosine (B7792050) in biological fluids can serve as an indicator of accumulated genetic damage that may have escaped cellular repair mechanisms. nih.gov

Potential for Disease Diagnosis and Risk Assessment

The utility of this compound and its metabolites as biomarkers extends to the diagnosis and risk assessment of specific diseases, most notably atherosclerosis and carcinogenesis.

Atherosclerosis

Research has specifically pointed to the DNA damage products (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) and (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) as potential urinary biomarkers for atherosclerosis. A study comparing patients with atherosclerosis to healthy individuals found significantly higher concentrations of these cyclopurine deoxynucleosides in the urine of the patient group. This suggests that these markers can be accurately and reproducibly measured to assess the risk and aid in the diagnosis of atherosclerosis.

Urinary Levels of this compound Derivatives in Atherosclerosis

| Biomarker | Patient Group (Atherosclerosis) | Control Group (Healthy) | Significance |

|---|---|---|---|

| (5'R)-8,5'-cyclo-2'-deoxyadenosine (R-cdA) | Significantly higher concentrations | Lower concentrations | p < 0.05 |

| (5'S)-8,5'-cyclo-2'-deoxyadenosine (S-cdA) | Significantly higher concentrations | Lower concentrations | p < 0.05 |

Carcinogenesis

The role of this compound as a direct biomarker in carcinogenesis is an area of ongoing investigation. While elevated levels of general oxidative DNA damage markers are found in cancerous tissues, specific data on this compound concentrations are less established. fabad.org.trresearchgate.net However, the metabolic pathways involving adenosine (B11128) and deoxyadenosine are known to be altered in cancer, suggesting a potential diagnostic or prognostic role. nih.govresearchgate.net

For instance, studies have shown that deoxyadenosine, in the presence of an adenosine deaminase inhibitor, can induce apoptosis in human breast cancer cell lines. nih.gov This pro-apoptotic effect is dependent on the intracellular conversion of deoxyadenosine to its phosphorylated form, dAMP, and proceeds through the mitochondrial pathway. nih.gov Furthermore, the enzymes responsible for adenosine metabolism, such as adenosine deaminase (ADA) and 5'-nucleotidase (5'-NT), have been found to have markedly higher activities in colorectal tumors compared to adjacent normal tissues. nih.gov Elevated ADA levels in tumor tissue have been correlated with lymph node metastasis and histologic type in colorectal cancer. nih.gov In prostate cancer, elevated ADA levels are associated with higher Gleason scores and poorer disease-free survival. e-century.us

While these findings point to the involvement of the broader adenosine metabolic pathway in cancer, more research is needed to specifically quantify this compound in various cancers and establish its utility as a standalone biomarker for cancer risk assessment and diagnosis.

Enzyme Activity in Colorectal Cancer Tissues

| Enzyme | Tumor Tissue vs. Normal Mucosa | Correlation with Cancer Progression |

|---|---|---|

| Adenosine Deaminase (ADA) | Markedly higher activity | Correlated with lymph node metastasis and histologic type |

| 5'-Nucleotidase (5'-NT) | Markedly higher activity | Correlated with tumor grade and location |

Research Methodologies and Analytical Approaches

In Vitro Studies

In vitro studies are fundamental to elucidating the specific roles and characteristics of 5'-Deoxyadenosine at the molecular level, particularly in the context of enzyme-catalyzed reactions.

Enzyme Kinetics Investigations

This compound is a product and a known inhibitor of radical S-adenosylmethionine (SAM) enzymes, making enzyme kinetics a vital tool for research. caymanchem.comkarger.com These studies measure reaction rates under varying conditions to determine key parameters like the Michaelis constant (K({m})) and catalytic efficiency (k({cat})/K(_{m})). Such investigations have been applied to several enzymes that interact with this compound or its precursors.

For instance, the enzyme this compound deaminase (DadD), which catalyzes the conversion of this compound to 5'-deoxyinosine, was characterized using kinetic analysis. wikipedia.orgnih.gov In a study on the DadD from Methanocaldococcus jannaschii, the K({m}) for this compound was determined to be 14.0 ± 1.2 μM, with a k({cat})/K(_{m}) of 9.1 × 10 M s. nih.gov This demonstrates the enzyme's high specificity and efficiency for its substrate. nih.gov

Kinetic studies are also central to understanding adenosylcobalamin (coenzyme B(_{12}))-dependent enzymes, which generate a 5'-deoxyadenosyl radical that subsequently forms this compound. portlandpress.comnih.gov In studies of glutamate (B1630785) mutase, rapid chemical quench techniques were used to examine the formation of this compound during a single turnover, revealing insights into the reaction's kinetic and equilibrium isotope effects. portlandpress.com Similarly, research on 5'-methylthioadenosine phosphorylase from sarcoma 180 cells has examined the substrate activity of this compound. caymanchem.com

The interaction of this compound with enzymes is not limited to its role as a primary substrate. Kinetic inhibition studies are crucial for understanding its regulatory functions. As a byproduct of radical SAM reactions, this compound can inhibit the very enzymes that produce it, a classic example of product inhibition. karger.com Quantifying these inhibitory effects is essential for understanding the metabolic feedback loops that control cellular processes.

Table 1: Selected Enzyme Kinetic Parameters Related to this compound

| Enzyme | Organism/Source | Substrate | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| This compound Deaminase (DadD) | Methanocaldococcus jannaschii | This compound | K(_{m}) | 14.0 ± 1.2 μM | nih.gov |

| This compound Deaminase (DadD) | Methanocaldococcus jannaschii | This compound | k({cat})/K({m}) | 9.1 x 10(^{9}) M(^{-1}) s(^{-1}) | nih.gov |

| Deoxyadenosine (B7792050) Kinase | Mycoplasma mycoides | Deoxyadenosine | K(_{m}) | - | nih.gov |

| Glutamate Mutase | Clostridium cochlearium | (S)-glutamate | - | - | scirp.org |

Note: This table presents a selection of enzymes studied in relation to this compound and its analogs. Kinetic values are provided where available in the cited sources.

Quantitative and Qualitative Analysis

Accurate detection and quantification of this compound in biological matrices are essential for studying its metabolic pathways. Various chromatographic and spectrometric techniques are employed for this purpose.

Liquid Chromatography/Mass Spectrometry (LC/MS/MS) with Isotope Dilution

Liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) is a powerful technique for the sensitive and specific quantification of nucleosides like this compound from complex biological samples. nih.govnih.govmdpi.commtoz-biolabs.com The methodology combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. tandfonline.com

Isotope dilution is often paired with LC/MS/MS to enhance accuracy. tandfonline.com This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound) to the sample as an internal standard. nih.govnih.gov Because the internal standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This approach corrects for sample loss during preparation and for variations in ionization efficiency, leading to highly reliable quantification. nih.govtandfonline.com

For example, an LC-MS/MS method was developed for the absolute quantification of the related compound 5'-deoxy-5'-methylthioadenosine (MTA) in cell culture media and extracts using a stable isotope-labeled MTA as the internal standard. nih.gov This method achieved a low limit of detection (62.5 pM) and allowed for direct measurement in biological samples without extensive pre-concentration steps. nih.gov Similar principles are applied to the analysis of this compound and its isomers, such as in the measurement of (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosines in DNA, where detection levels of 0.1 fmol were achieved. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. protocols.ionih.gov For nucleoside analysis, reversed-phase HPLC is common, often using a C18 column. nih.govumich.edu The separation is based on the differential partitioning of the analytes between the stationary phase (the C18 material) and a liquid mobile phase. umich.edu

Several HPLC methods have been developed for the analysis of nucleosides, including 2'-deoxyadenosine (B1664071). nih.govmuni.czhelixchrom.comhelixchrom.com These methods typically involve a gradient elution, where the composition of the mobile phase (often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile) is changed over time to achieve optimal separation of multiple nucleosides within a single run. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as nucleosides have a characteristic absorbance at wavelengths around 260 nm. protocols.iohelixchrom.com

For instance, one method successfully separated ten different nucleosides and deoxynucleosides, including 2'-deoxyadenosine, using a Luna C18 column with a total run time of 10 minutes. nih.gov Another approach utilized an Amaze HD column with an LC/MS-compatible method to separate compounds including thymidine, uridine, and deoxyadenosine. helixchrom.com The precision and robustness of HPLC make it suitable for routine quantitative analysis, though it may lack the sensitivity and specificity of LC/MS/MS for trace-level detection in complex samples. oup.com

Table 2: Comparison of Analytical Techniques for this compound

| Technique | Principle | Common Application | Advantages | Limitations |

|---|---|---|---|---|

| LC/MS/MS with Isotope Dilution | Separates compounds by chromatography, detects by mass-to-charge ratio. Uses a stable isotope-labeled internal standard. | Accurate quantification of low-abundance nucleosides in complex biological matrices (e.g., plasma, cell extracts). nih.govnih.gov | High sensitivity, high specificity, excellent accuracy due to correction for sample loss. nih.govtandfonline.com | Higher equipment cost, requires synthesis of labeled standards. |

| HPLC-UV | Separates compounds by chromatography based on polarity. Detects by UV absorbance. | Routine quantification and quality control of nucleoside mixtures. nih.govumich.edu | Robust, reproducible, lower operational cost than MS. nih.govhelixchrom.com | Lower sensitivity and specificity compared to MS, potential for co-eluting interferences. oup.com |

| GC/MS | Separates volatile compounds by chromatography, detects by mass-to-charge ratio. Requires chemical derivatization for non-volatile analytes. | Analysis of nucleosides after derivatization to increase volatility. nih.govacs.org | High chromatographic resolution, provides structural information from fragmentation patterns. nih.gov | Requires derivatization, potential for thermal degradation of labile compounds. tandfonline.com |

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry (GC/MS) is another powerful analytical tool that combines the separation efficiency of gas chromatography with the detection power of mass spectrometry. mtoz-biolabs.comtandfonline.com However, nucleosides like this compound are non-volatile and thermally labile, meaning they cannot be directly analyzed by GC. tandfonline.com Therefore, a chemical derivatization step is required to convert them into volatile and heat-stable compounds. acs.org

A common derivatization method is silylation, where reactive hydroxyl groups on the sugar moiety are replaced with trimethylsilyl (B98337) (TMS) groups. nih.govacs.org The resulting TMS-derivatives are sufficiently volatile for GC analysis. acs.org Once separated by the GC column, the compounds enter the mass spectrometer, which provides mass spectra based on the fragmentation patterns of the derivatized molecules. These fragmentation spectra serve as a "fingerprint" for identification. nih.gov

GC/MS has been successfully applied to analyze the TMS derivatives of various nucleosides isolated from RNA and DNA, allowing for the study of their metabolic origins through isotope labeling experiments. nih.govacs.org While effective, the need for derivatization adds complexity to the sample preparation process and can be a source of variability. tandfonline.com

Genetic and Molecular Research Techniques

Understanding the biological context of this compound requires genetic and molecular biology approaches. These techniques help to identify and characterize the genes and enzymes responsible for its synthesis and degradation. karger.comresearchgate.net

Research has focused on identifying gene clusters that encode enzymes for this compound metabolism. researchgate.net For example, studies in bacteria have identified pathways that convert this compound into intermediates that can enter central metabolism. These pathways often involve enzymes that are also part of the well-known methionine salvage pathway, suggesting that these enzymes have promiscuous activity and can process this compound in addition to their primary substrate, 5'-methylthioadenosine. biorxiv.org

In the methanogen Methanocaldococcus jannaschii, which has a high number of radical SAM enzymes, genetic and biochemical studies led to the identification and characterization of the MJ1541 gene product as a this compound deaminase (DadD). nih.gov This enzyme provides a crucial pathway for recycling the this compound byproduct, which would otherwise inhibit the radical SAM enzymes essential for the organism's metabolism. karger.comnih.gov The discovery of this enzyme's function corrected its previous annotation and highlighted a new route for nucleoside salvage. nih.gov

Molecular techniques, such as gene cloning and heterologous expression of enzymes, are standard practice. nih.gov These methods allow researchers to produce large quantities of a specific enzyme for detailed in vitro characterization, such as the kinetic studies described previously. By manipulating the genetic makeup of organisms, for example by deleting a gene suspected to be involved in this compound metabolism, scientists can observe the resulting physiological effects and confirm the gene's function in vivo. researchgate.net These approaches have been instrumental in uncovering salvage pathways in various bacteria and archaea, revealing that the "waste" product this compound can be a valuable metabolic resource. karger.comresearchgate.netbiorxiv.org

Mutagenesis and Genetic Analysis (e.g., E. coli mutants)

The study of DNA lesions related to this compound, such as (5’S)-8,5’-cyclo-2’-deoxyadenosine (S-cdA), has heavily relied on mutagenesis and genetic analysis, frequently employing Escherichia coli as a model system. acs.org S-cdA, a lesion formed by reactive oxygen species, has been shown to be both mutagenic and highly genotoxic when replicated in E. coli. acs.orgnih.gov

Researchers utilize shuttle vector plasmids containing the specific lesion of interest, which are then introduced into various E. coli strains. acs.orgelifesciences.org The mutagenic potential is assessed through reporter assays, such as the supF forward mutagenesis assay, which allows for the quantification of mutation frequencies and the characterization of mutation types. elifesciences.orgnih.govfrontierspartnerships.org

To understand the roles of specific DNA polymerases in processing these lesions, experiments are conducted in wild-type E. coli as well as in strains deficient in certain polymerases (e.g., pol II, pol IV, or pol V). acs.orgnih.gov For instance, the viability and mutagenicity of plasmids containing S-cdA were found to be dependent on a functional DNA polymerase V. acs.org In wild-type cells, S-cdA leads to both S-cdA → T and S-cdA → G substitutions at similar frequencies. acs.orgnih.gov However, in strains lacking polymerase IV (pol IV), the frequency of S-cdA → G mutations decreases, suggesting that pol IV is involved in generating this specific mutation. acs.orgnih.gov Conversely, a significant increase in mutation frequency in polymerase II (pol II)-deficient strains suggests that pol II may play a role in error-free bypass of the lesion. acs.orgnih.gov

Studies on clustered DNA lesions, where S-cdA is paired with another lesion like uracil (B121893) (dU) on the opposite strand, have also been performed in E. coli. nih.govfrontierspartnerships.org These experiments demonstrated that mutation frequencies are significantly higher for such clustered lesions compared to isolated ones. nih.gov The distance between the lesions within the cluster was found to be a critical factor; when separated by four base pairs, an efficient repair process was indicated by the recovery of the correct DNA sequence. nih.govfrontierspartnerships.org

Table 1: Mutagenic Outcomes of S-cdA Replication in E. coli Strains

| E. coli Strain | Key Finding | Mutation Types Observed | Reference |

|---|---|---|---|

| Wild-type | S-cdA is mutagenic and genotoxic. | S-cdA → T; S-cdA → G | acs.orgnih.gov |

| pol V-deficient | Viability and mutagenicity are dependent on functional pol V. | - | acs.org |

| pol IV-deficient | Decreased frequency of S-cdA → G mutations. | S-cdA → T | acs.orgnih.gov |

| pol II-deficient | Significantly increased mutation frequency. | - | acs.orgnih.gov |

Gene Product Characterization

The characterization of specific gene products has been fundamental to understanding the metabolic fate of this compound (5'-dAdo). A key example is the characterization of the MJ1541 gene product from the archaeon Methanocaldococcus jannaschii. researchgate.netnih.gov Initially annotated as a different type of deaminase, this enzyme was identified as a novel this compound deaminase (DadD). researchgate.netnih.gov

Biochemical assays revealed that the DadD enzyme catalyzes the conversion of this compound to 5'-deoxyinosine as its primary function. researchgate.netnih.gov It also shows minor activity towards other related compounds like 5'-methylthioadenosine and S-adenosylhomocysteine. nih.gov The characterization included determining its kinetic parameters, which underscore its high efficiency and specificity for this compound. researchgate.netnih.gov This enzymatic activity is proposed to be part of a recycling pathway to remove 5'-dAdo, which is a major byproduct of radical S-adenosylmethionine (SAM) enzymes and can act as an inhibitor to them. researchgate.netnih.gov

In the cyanobacterium Synechococcus elongatus, the characterization of promiscuous enzymes has revealed a novel salvage pathway for 5'-dAdo. biorxiv.org In vitro experiments demonstrated that 5'-dAdo can be processed by a promiscuous MTA nucleosidase, which cleaves it into adenine (B156593) and 5-deoxyribose (5dR). biorxiv.org This is followed by phosphorylation of 5dR by MtnK to form 5-deoxyribose 1-phosphate (5dR-1P). biorxiv.org Alternatively, a promiscuous MTA phosphorylase can directly convert 5'-dAdo to 5dR-1P and adenine. biorxiv.org The characterization of these gene products reveals how organisms with streamlined genomes can utilize existing enzymes for multiple functions, including the metabolism of 5'-dAdo. biorxiv.org

Table 2: Characterized Enzymes in this compound Metabolism

| Enzyme | Gene Product | Organism | Function | Kinetic Parameter (for 5'-dAdo) | Reference |

|---|---|---|---|---|---|

| This compound Deaminase (DadD) | MJ1541 | Methanocaldococcus jannaschii | Converts 5'-dAdo to 5'-deoxyinosine | Km: 14.0 ± 1.2 μM | researchgate.netnih.gov |

| MTA/5'-dAdo Nucleosidase | - | Synechococcus elongatus | Cleaves 5'-dAdo to adenine and 5-deoxyribose | - | biorxiv.org |

| MTA/5'-dAdo Phosphorylase | Synpcc7942_0923 | Synechococcus elongatus | Converts 5'-dAdo to 5-deoxyribose 1-phosphate and adenine | - | karger.com |

Comparative Genomics for Pathway Identification

Comparative genomics has emerged as a powerful predictive tool for identifying novel metabolic pathways for this compound. karger.com This approach involves comparing the genomes of different organisms to find gene clusters that are likely to encode enzymes for a specific metabolic function. researchgate.net

This methodology was successfully used to identify a specific gene cluster in Bacillus thuringiensis responsible for the metabolism of the 5-deoxyribose (5dR) portion of 5'-dAdo. karger.com The identified cluster contains genes for a kinase (DrdK), an isomerase (DrdI), and an aldolase (B8822740) (DrdA). karger.com The involvement of this "deoxyribose disposal" (Drd) gene cluster was subsequently confirmed through biochemical analysis. karger.com

By analyzing bacterial genomes, researchers have uncovered widespread homologous gene clusters predicted to encode a salvage pathway for this compound. researchgate.net These clusters typically encode enzymes similar to those in the known methionine salvage pathway, such as phosphorylases, isomerases, and aldolases, which act sequentially to convert 5'-dAdo into acetaldehyde (B116499) and dihydroxyacetone phosphate (B84403) (DHAP). karger.comresearchgate.net The presence of these gene clusters in diverse bacterial phyla, including pathogenic strains, suggests that this salvage pathway is a common strategy for detoxifying and recycling the byproducts of radical SAM enzyme reactions. researchgate.net The coupling of comparative genomics with biochemical validation is considered a promising strategy for unraveling the full diversity of 5'-dAdo salvage pathways that exist in nature. karger.com

Directed Evolution of Enzymes for Analog Conversion

Directed evolution is a powerful laboratory method that mimics natural selection to engineer enzymes with new or improved functions. caltech.edu This approach is particularly valuable for creating biocatalysts that can process unnatural substrates, such as analogs of native compounds. nih.gov The process involves iterative cycles of generating genetic diversity through mutagenesis, followed by screening or selection to identify enzyme variants with the desired properties. caltech.edu

While most enzymes are optimized for their natural substrates, directed evolution can adapt them for new purposes, such as converting substrate analogs in pharmaceutical synthesis. caltech.edu For example, this technique has been used to alter the substrate specificity of enzymes like transaminases and P450 mono-oxygenases. caltech.edukaganovichlab.com A common strategy involves targeting active-site residues for mutagenesis to change how the enzyme binds and acts upon a substrate. kaganovichlab.com

In the context of this compound, directed evolution could be applied to enzymes involved in its metabolism, such as nucleosidases or kinases, to enable them to convert synthetic nucleoside analogs. kaganovichlab.com This could be useful for producing modified nucleosides or for creating specific probes for biochemical studies. For instance, transition state analogue inhibitors have been designed for the this compound nucleosidase from Mycobacterium tuberculosis, and directed evolution could potentially be used to evolve the enzyme itself to better interact with or convert these or other synthetic analogs. nih.gov The success of directed evolution often relies on starting with an enzyme that already shows some low-level promiscuous activity towards the target analog, which can then be enhanced over multiple generations of evolution. caltech.educaltech.edu

Radiolytic Methods

Radiolytic methods are used to study the effects of ionizing radiation on molecules, including this compound and its derivatives. These techniques typically involve exposing a sample to a controlled dose of radiation, such as X-rays or gamma rays, and then analyzing the resulting products. nih.gov

In one study, stationary radiolysis using an X-ray source was employed to investigate the properties of a synthesized 2'-deoxyadenosine derivative. nih.gov After irradiating the sample, the resulting mixture of products, known as the radiolyte, was analyzed using high-performance liquid chromatography coupled with mass spectrometry (LC-MS and LC-MS/MS). nih.gov This analytical approach allowed for the unambiguous identification of the degradation products formed by the interaction of the compound with radiation. nih.gov

Theoretical studies, often using density functional theory (DFT), complement these experimental methods. frontierspartnerships.org Such computational approaches are used to model the reaction mechanisms that occur when deoxyadenosine interacts with reactive species generated by radiation, like the hydroxyl radical (•OH). frontierspartnerships.org These models can predict the formation of various radical derivatives and subsequent products, such as 5',8-cyclo-2'-deoxyadenosine (cdA), providing insight into the molecular-level damage caused by ionizing radiation. frontierspartnerships.org

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 5'-dAdo |

| (5’S)-8,5’-cyclo-2’-deoxyadenosine | S-cdA |

| 5'-Deoxyinosine | - |

| 5'-Methylthioadenosine | MTA |

| S-Adenosylhomocysteine | SAH |

| 5-Deoxyribose | 5dR |

| 5-Deoxyribose 1-phosphate | 5dR-1P |

| Adenine | - |

| Dihydroxyacetone phosphate | DHAP |

| Acetaldehyde | - |

| Uracil | U |

| 2'-Deoxyadenosine | dA |

| 8-Amino-2'-deoxyadenosine | - |

| 5-Bromo-2'-deoxyuridine | BrdU |

Research on 5 Deoxyadenosine Derivatives and Analogs

5'-Amino-5'-deoxyadenosine (B1666341)

5'-Amino-5'-deoxyadenosine (NH2dADO) is a purine (B94841) nucleoside analog where the 5'-hydroxyl group of adenosine (B11128) is substituted with an amino group. turkjps.org This modification has profound effects on its biological activity, particularly its ability to inhibit adenosine kinase and exert antitumor effects. turkjps.orgnih.gov

Adenosine Kinase Inhibition

5'-Amino-5'-deoxyadenosine is recognized as a potent inhibitor of adenosine kinase (AK), an enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). turkjps.orgbiosynth.comnih.gov The inhibitory activity of NH2dADO is significant, with studies reporting an IC50 value of 0.17 μM against isolated human adenosine kinase. turkjps.orgnih.gov The replacement of the 5'-hydroxyl group with a strong hydrogen-bond-forming amino group allows for a strong interaction with the enzyme's active site. turkjps.org This potent inhibition of adenosine kinase is a key mechanism underlying some of the compound's pharmacological effects. turkjps.org For its cytotoxic effects to manifest, it is believed that 5'-amino-5'-deoxyadenosine requires phosphorylation by adenosine kinase, indicating that its role as an inhibitor is complex and may be part of a larger mechanism of action that leads to cellular toxicity. nih.govchemodex.com

Inhibitory Potency of Adenosine Kinase Inhibitors

| Compound | IC50 (µM) |

|---|---|

| 5'-Amino-5'-deoxyadenosine | 0.17 turkjps.orgnih.gov |

| 5-Iodotubercidin | 0.026 turkjps.orgnih.gov |

| 5'-Amino-5'-deoxy-5-bromotubercidin | < 0.001 turkjps.orgnih.gov |

This table displays the half-maximal inhibitory concentration (IC50) values for various adenosine kinase inhibitors, highlighting the high potency of 5'-amino substituted analogs.

Mechanism of Antitumor Activity (e.g., DNA synthesis inhibition, apoptosis induction)

Purine nucleoside analogs like 5'-amino-5'-deoxyadenosine exhibit broad antitumor activity, particularly against certain lymphoid malignancies. nih.gov The mechanisms behind this activity are multifaceted and are understood to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. nih.gov

The cytotoxic effects of deoxyadenosine (B7792050) analogs are often dependent on their phosphorylation within the cell. nih.govchemodex.com Once phosphorylated, these compounds can interfere with critical cellular processes. The accumulation of their phosphorylated derivatives can inhibit DNA synthesis, a process vital for the proliferation of rapidly dividing cancer cells. nih.gov

Furthermore, these analogs can trigger apoptosis through the intrinsic, or mitochondrial, pathway. chemodex.com The process involves the uptake of the nucleoside into the cancer cell, its subsequent phosphorylation by nucleoside kinases, and the activation of a cascade of enzymes known as caspases, ultimately leading to cell death. chemodex.com Studies have shown that the apoptotic effects of adenosine and deoxyadenosine in breast cancer cells are dependent on their uptake and phosphorylation, a process that can be blocked by inhibitors of adenosine kinase like 5'-amino-5'-deoxyadenosine, underscoring the complexity of its role. nih.govchemodex.com

5'-Chloro-5'-deoxyadenosine (B559659)

5'-Chloro-5'-deoxyadenosine (5'-ClDA) is a halogenated derivative of 5'-deoxyadenosine. This compound has proven to be a versatile tool in biochemical research, serving as a substrate in studies of enzyme specificity, an agent in nucleoside transport investigations, and a key intermediate in the biosynthesis of complex natural products. turkjps.org

Substrate in Enzyme Specificity Studies